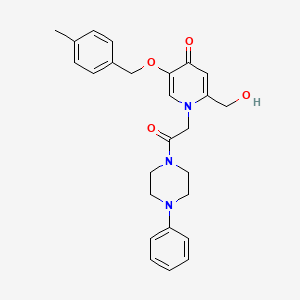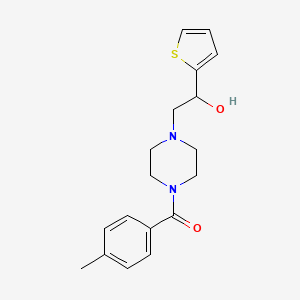
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structures related to (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone have been synthesized and evaluated for their antimicrobial properties. For example, Patel et al. (2011) synthesized amide derivatives with potential antimicrobial activity against various strains of bacteria and fungi, showcasing the role of similar compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity
Research into structurally similar compounds has also explored their potential anticancer properties. Inceler et al. (2013) investigated a series of thiophene-containing 1,3-diarylpyrazole derivatives for their growth inhibitory effects on various human cancer cells, including Raji and HL60 cell lines. Their findings suggest that modifications of the core structure, such as incorporating a piperazine moiety, could lead to compounds with promising anticancer activity (Inceler, Yılmaz, & Baytas, 2013).
Structural and Synthetic Studies
Structural and synthetic studies on similar compounds have contributed to understanding their chemical properties and potential applications. The synthesis and characterization of derivatives, such as those reported by Nagaraju et al. (2018), provide foundational knowledge for exploring the applications of (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone in material science and pharmaceuticals (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Mécanisme D'action
Target of Action
Many compounds containing the indole nucleus, which is similar to the structure of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on “(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone”, it’s difficult to determine its exact mode of action. Indole derivatives, which this compound structurally resembles, are known to interact with their targets and cause a variety of biological effects .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
It’s worth noting that many indole derivatives follow lipinski’s rule in molecular prediction studies .
Result of Action
Indole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-6-15(7-5-14)18(22)20-10-8-19(9-11-20)13-16(21)17-3-2-12-23-17/h2-7,12,16,21H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXSJQRBKXLYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-furamide](/img/structure/B2613494.png)


![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2613499.png)
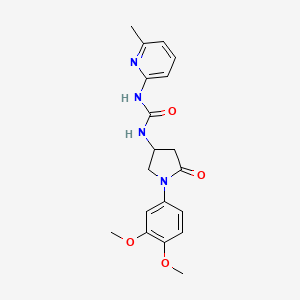
![2-Methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2613502.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2613503.png)
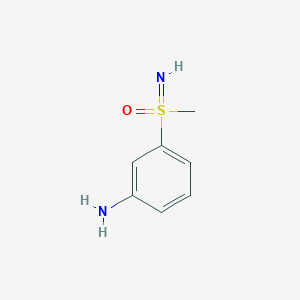
![2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2613508.png)

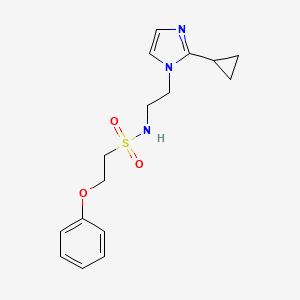
![1-[1-(3-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2613512.png)
